

Understanding the selectivity profile of Dhodh-IN-23

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Compound of Interest		
Compound Name:	Dhodh-IN-23	
Cat. No.:	B10857303	Get Quote

An in-depth analysis of the selectivity profile of Dihydroorotate Dehydrogenase (DHODH) inhibitors is crucial for the development of safe and effective therapeutics. As specific data for a compound designated "Dhodh-IN-23" is not publicly available, this guide will focus on a well-characterized and clinically relevant DHODH inhibitor, Brequinar (CS2), to provide a representative and detailed technical overview for researchers, scientists, and drug development professionals. Brequinar is a potent, selective inhibitor of human DHODH and is currently under investigation in clinical trials for various cancers, including acute myeloid leukemia (AML).[1][2][3]

Introduction to DHODH and its Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[4][5] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated immune cells, making DHODH an attractive therapeutic target.[4][6] DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in pyrimidine synthesis.[5][7] By inhibiting DHODH, compounds like Brequinar disrupt the synthesis of pyrimidine nucleotides, thereby impeding cell proliferation and growth.[4][8] This mechanism of action has shown potential in the treatment of cancer, autoimmune disorders, and viral infections.[4]

Selectivity Profile of Brequinar

The selectivity of a drug molecule is a critical determinant of its therapeutic index. An ideal inhibitor will potently inhibit its intended target while having minimal activity against other



cellular components, thereby reducing the potential for off-target toxicity.

On-Target Potency

Brequinar is a highly potent inhibitor of human DHODH (hDHODH). The on-target specificity of Brequinar has been demonstrated by the rescue of its anti-proliferative effects with the addition of exogenous uridine, which replenishes the pyrimidine pool downstream of DHODH inhibition. [1][9]

Off-Target Activities

While Brequinar is considered a selective DHODH inhibitor, like many small molecules, it can exhibit off-target effects, particularly at higher concentrations. A notable off-target activity that has been investigated is the inhibition of the Fat Mass and Obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2] Structural similarities between the catalytic pockets of FTO and hDHODH may contribute to this cross-reactivity.[1][2] However, studies have shown that the primary mechanism of action for Brequinar's antileukemic effects is through DHODH inhibition, as uridine supplementation can rescue the cells from its growth-inhibitory effects.[1][2]

Data Presentation

Table 1: Inhibitory Activity of Brequinar

Target	Assay Type	IC50 / Kd	Cell Line <i>l</i> System	Reference
Human DHODH	Enzymatic Assay	Low nM range	Purified enzyme	[1][2]
FTO	Enzymatic Assay	μM range	Purified enzyme	[1][2]
K562 (CML)	Cell Proliferation	~100 nM	In vitro	[9]
NB4 (AML)	Cell Proliferation	Not specified	In vitro	[2]
S2-013 (Pancreatic)	Cell Proliferation	500 nM (2-week treatment)	In vitro	[10]



| CFPAC-1 (Pancreatic)| Cell Proliferation | 250 nM (2-week treatment) | In vitro |[10] |

Note: Specific IC50 values can vary depending on the experimental conditions.

Experimental Protocols DHODH Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against purified human DHODH.

Methodology:

- Recombinant human DHODH is purified.
- The assay is typically performed in a 96-well plate format.
- The reaction mixture contains the enzyme, the substrate dihydroorotate, and an electron acceptor such as coenzyme Q10.[11]
- The inhibitor (e.g., Brequinar) is added at various concentrations.
- The reaction is initiated, and the rate of orotate formation or the reduction of the electron acceptor is measured over time, often using a spectrophotometer.
- The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

Methodology:

- Cancer cells (e.g., K562, NB4) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with a serial dilution of the inhibitor (e.g., Brequinar) for a specified period (e.g., 72 hours).[2]



- A reagent such as MTS or CellTiter-Glo® is added to the wells. These reagents measure metabolic activity or ATP levels, respectively, which correlate with the number of viable cells.
- The absorbance or luminescence is measured using a plate reader.
- The IC50 value for cell growth inhibition is determined by plotting the percentage of viable cells against the inhibitor concentration.

Uridine Rescue Assay

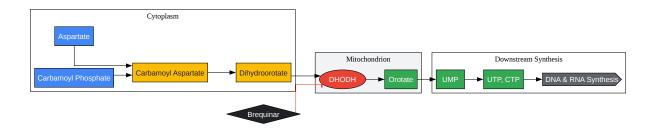
Objective: To confirm that the anti-proliferative effect of the inhibitor is due to the inhibition of the de novo pyrimidine synthesis pathway.

Methodology:

- This assay is performed in conjunction with the cell proliferation assay.
- Cells are co-treated with the inhibitor and a saturating concentration of uridine (e.g., 100 μM).[2]
- Cell viability is measured as described in the cell proliferation assay protocol.
- If the addition of uridine rescues the cells from the inhibitor-induced growth inhibition, it confirms that the inhibitor's primary mechanism of action is through the pyrimidine synthesis pathway.[1][9]

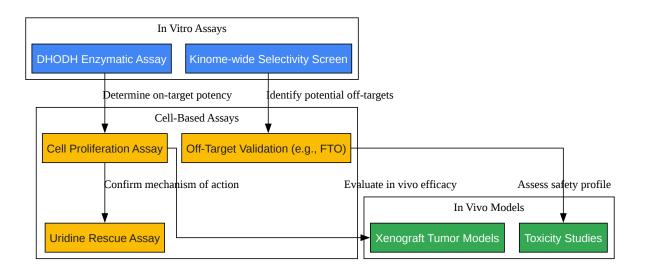
Visualizations





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Caption: The de novo pyrimidine biosynthesis pathway and the site of inhibition by Brequinar.





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Caption: A representative workflow for determining the selectivity profile of a DHODH inhibitor.

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